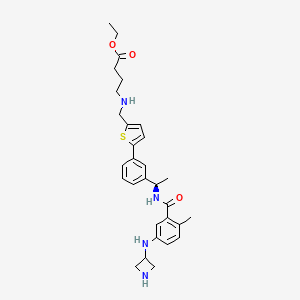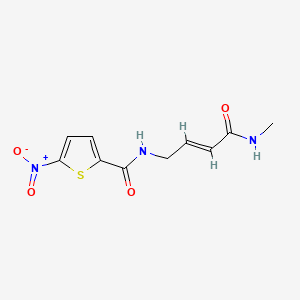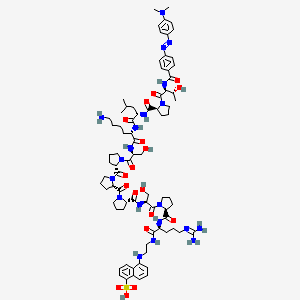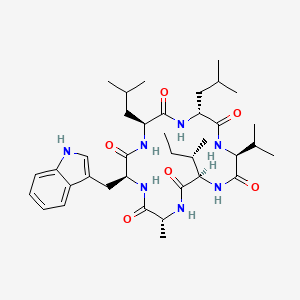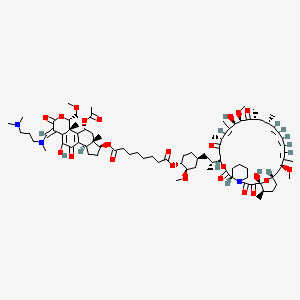
Wortmannin-Rapamycin Conjugate 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Wortmannin-Rapamycin Conjugate 1 is a furan ring-opened derivative of the wortmannin-rapamycin conjugate. This compound exhibits potent antitumor activities and has fine water solubility. It is known for its ability to inhibit AKT phosphorylation in tumors, making it a valuable compound for cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Wortmannin-Rapamycin Conjugate 1 is synthesized by conjugating analogs of 17-hydroxy wortmannin and rapamycin via a prodrug linker. The hydrolysis of this prodrug linker in vivo releases the inhibitors . The synthetic route involves the use of specific reagents and conditions to achieve the desired conjugation and subsequent hydrolysis.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using the same principles as the laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
Wortmannin-Rapamycin Conjugate 1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can also occur, affecting the compound’s functionality.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Wortmannin-Rapamycin Conjugate 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying chemical reactions and mechanisms.
Biology: Employed in biological research to investigate cellular processes and signaling pathways.
Medicine: Utilized in cancer research for its ability to inhibit AKT phosphorylation and suppress tumor growth
Industry: Applied in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Wortmannin-Rapamycin Conjugate 1 exerts its effects by inhibiting the phosphorylation of AKT in tumors. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival . By targeting this pathway, the compound effectively suppresses tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Wortmannin: A potent inhibitor of PI3K enzymes.
Rapamycin: Blocks mTOR Complex 1 (TORC1).
Uniqueness
Wortmannin-Rapamycin Conjugate 1 is unique because it combines the inhibitory effects of both wortmannin and rapamycin. This dual inhibition enhances its antitumor activity and makes it more effective than either compound alone .
Properties
Molecular Formula |
C88H131N3O23 |
|---|---|
Molecular Weight |
1599.0 g/mol |
IUPAC Name |
8-O-[(1S,3aR,6E,9S,9aR,10R,11aS)-10-acetyloxy-6-[[3-(dimethylamino)propyl-methylamino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-4,7-dioxo-2,3,3a,9,10,11-hexahydro-1H-indeno[4,5-h]isochromen-1-yl] 1-O-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] octanedioate |
InChI |
InChI=1S/C88H131N3O23/c1-51-28-21-20-22-29-52(2)66(106-15)46-60-35-33-57(7)88(104,114-60)82(100)83(101)91-41-26-25-30-63(91)85(103)111-67(47-64(93)53(3)43-56(6)78(97)81(108-17)77(96)55(5)42-51)54(4)44-59-34-37-65(68(45-59)107-16)110-72(94)31-23-18-19-24-32-73(95)112-70-38-36-62-74-76(69(109-58(8)92)48-86(62,70)9)87(10)71(50-105-14)113-84(102)61(75(87)80(99)79(74)98)49-90(13)40-27-39-89(11)12/h20-22,28-29,43,49,51,53-55,57,59-60,62-63,65-71,78,81,97,99,104H,18-19,23-27,30-42,44-48,50H2,1-17H3/b22-20+,28-21+,52-29+,56-43+,61-49+/t51-,53-,54-,55-,57-,59+,60+,62+,63+,65-,66+,67+,68-,69-,70+,71-,78-,81+,86+,87+,88-/m1/s1 |
InChI Key |
GVMCLKAVNVFURS-UXLLMVCWSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)CCCCCCC(=O)O[C@H]5CC[C@@H]6[C@@]5(C[C@H](C7=C6C(=O)C(=C\8[C@@]7([C@H](OC(=O)/C8=C/N(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)/C)O)OC)C)C)/C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)CCCCCCC(=O)OC5CCC6C5(CC(C7=C6C(=O)C(=C8C7(C(OC(=O)C8=CN(C)CCCN(C)C)COC)C)O)OC(=O)C)C)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


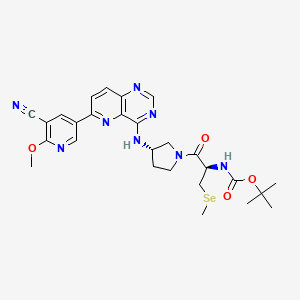
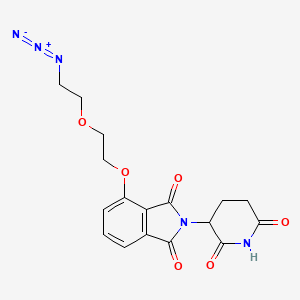
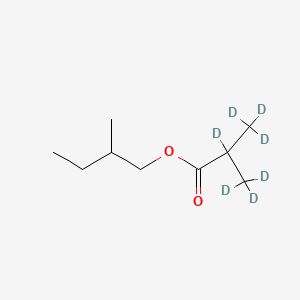

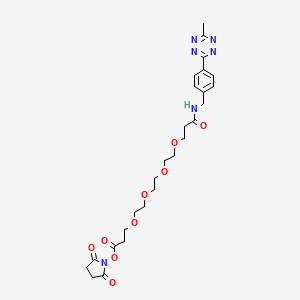
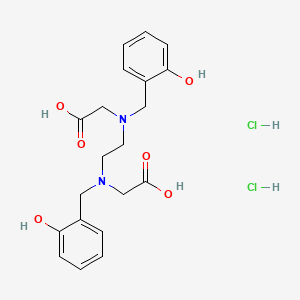
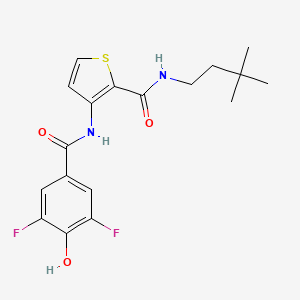
![1-[2,4,6-trihydroxy-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)phenyl]ethanone](/img/structure/B12381986.png)
